5-chloro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide is an organic compound with a complex structure that includes a thiophene ring, a sulfonamide group, and a pyridazine moiety
Preparation Methods
The synthesis of 5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the pyridazine moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with sulfonyl chlorides under basic conditions.
Attachment of the Pyridazine Moiety: This can be done through nucleophilic substitution reactions where the pyridazine derivative is introduced to the thiophene-sulfonamide intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions, using reagents such as sodium azide or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics or imaging.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes it regulates.
Comparison with Similar Compounds
5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound also contains a sulfonamide group and a chloro substituent but differs in its overall structure and specific functional groups.
5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide: This compound has a similar chloro and sulfonamide functionality but includes a nitrophenyl group and a methylthio substituent.
The uniqueness of 5-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-sulfonamide lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C17H16ClN3O3S2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-12-2-4-13(5-3-12)14-6-8-16(21-20-14)24-11-10-19-26(22,23)17-9-7-15(18)25-17/h2-9,19H,10-11H2,1H3 |
InChI Key |
XJHRNOCJCHCJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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